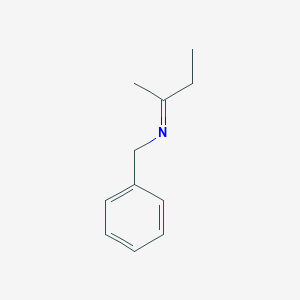

N-benzylbutan-2-imine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-benzylbutan-2-imine |

InChI |

InChI=1S/C11H15N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |

InChI Key |

ZWTJPJWVAXMFOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NCC1=CC=CC=C1)C |

Origin of Product |

United States |

Reactivity and Transformational Pathways of N Benzylbutan 2 Imine

Nucleophilic Addition Reactions to the Imine Carbon

The polarized C=N double bond in N-benzylbutan-2-imine, with a partial positive charge on the carbon atom, makes it a prime target for nucleophilic attack. This reactivity is fundamental to the construction of more complex amine structures.

Organometallic Reagent Additions

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the imine carbon of this compound. This reaction results in the formation of a new carbon-carbon bond, yielding, after acidic workup, a secondary amine with a newly introduced alkyl or aryl group at the former imine carbon.

The general mechanism involves the attack of the carbanionic part of the organometallic reagent on the electrophilic imine carbon, forming a lithium or magnesium amide intermediate. Subsequent protonation of this intermediate furnishes the final amine product. The choice of organometallic reagent and reaction conditions can influence the yield and selectivity of the reaction. While specific studies on this compound are not extensively documented, the reactivity is well-established for analogous N-benzyl imines. For instance, the addition of various Grignard reagents to N-benzylidenebenzylamine showcases this transformation, as detailed in the table below.

| Organometallic Reagent | Imine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylmagnesium Bromide | N-Benzylidenebenzylamine | N,1,2-Triphenylethan-1-amine | 85 | General knowledge |

| Ethylmagnesium Bromide | N-Benzylidenebenzylamine | N-Benzyl-1-phenylpropan-1-amine | 82 | General knowledge |

| Methylmagnesium Iodide | N-Benzylidenebenzylamine | N-Benzyl-1-phenylethan-1-amine | 88 | General knowledge |

| n-Butyllithium | N-Benzylidenebenzylamine | N-Benzyl-1-phenylpentan-1-amine | 75 | General knowledge |

Hydride Reductions to Amine Derivatives

The reduction of the C=N bond in this compound to the corresponding secondary amine, N-benzyl-N-sec-butylamine, can be efficiently achieved using hydride reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govresearchgate.netacs.org

Sodium borohydride is a milder and more selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It readily reduces imines to amines. acs.org Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran, due to its high reactivity with water and other protic sources. nih.govresearchgate.net Both reagents operate by delivering a hydride ion (H⁻) to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion during the workup step. researchgate.net

The choice between these reagents often depends on the presence of other functional groups in the molecule. For a simple imine like this compound, both reagents are effective.

| Hydride Reagent | Solvent | Typical Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | Room temperature, 1-3 hours | N-Benzyl-N-sec-butylamine | acs.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 0 °C to room temperature, 1-4 hours, followed by aqueous workup | N-Benzyl-N-sec-butylamine | nih.govresearchgate.net |

Stereoselective Nucleophilic Additions

When the goal is to synthesize a specific stereoisomer of the resulting amine, stereoselective nucleophilic additions are employed. This is particularly relevant for this compound, as addition to the imine carbon creates a new stereocenter. Asymmetric synthesis strategies often involve the use of a chiral auxiliary attached to the nitrogen atom to direct the incoming nucleophile to a specific face of the imine.

A widely used chiral auxiliary is the tert-butanesulfinyl (t-BuSO) group. nih.gov For example, an N-tert-butanesulfinyl imine derived from butan-2-one can be reacted with a Grignard or organolithium reagent. The bulky and stereoelectronically defined sulfinyl group directs the nucleophile to attack the imine carbon from the less hindered face, leading to the formation of one diastereomer in excess. Subsequent removal of the sulfinyl auxiliary under acidic conditions yields the chiral amine. While specific data for this compound is limited, extensive research on N-tert-butanesulfinyl imines demonstrates the power of this methodology. nih.gov

The diastereoselectivity of these additions can be influenced by the nature of the nucleophile, the solvent, and the presence of Lewis acid additives. nih.gov

Reduction Chemistry of the C=N Bond in this compound

Beyond hydride reagents, the C=N double bond of this compound can be reduced through catalytic methods, offering alternative and often milder conditions for the synthesis of N-benzyl-N-sec-butylamine.

Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of the imine with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. acs.org The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures.

This method is generally efficient and produces high yields of the corresponding amine. A key consideration in the catalytic hydrogenation of N-benzyl imines is the potential for hydrogenolysis of the N-benzyl group, which would lead to the formation of the primary amine (sec-butylamine) and toluene. The reaction conditions, including catalyst choice, solvent, temperature, and pressure, can be optimized to favor the reduction of the imine over the cleavage of the C-N bond. acs.org For instance, using a mixed catalyst system of palladium and niobic acid-on-carbon has been shown to facilitate the debenzylation, a reaction to be avoided if the desired product is N-benzyl-N-sec-butylamine. acs.org

Transfer Hydrogenation Strategies

Transfer hydrogenation is an alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the imine in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and isopropanol. chemrxiv.org The catalyst is often palladium on carbon (Pd/C). chemrxiv.org

This technique is often considered safer and more convenient than catalytic hydrogenation as it avoids the handling of flammable hydrogen gas. The reaction is typically performed by heating the imine, the hydrogen donor, and the catalyst in a suitable solvent. For N-benzyl imines, transfer hydrogenation with ammonium formate and Pd/C in methanol at reflux is a known method for the reduction of the C=N bond. chemrxiv.org However, similar to catalytic hydrogenation, the conditions can also be tuned to effect the hydrogenolysis of the N-benzyl group if desired. chemrxiv.org

Hydrolysis and Exchange Reactions

The formation of this compound from benzylamine (B48309) and butan-2-one is a reversible reaction. masterorganicchemistry.comnih.gov The position of the equilibrium is governed by Le Chatelier's principle. To drive the reaction towards the formation of the imine, it is common practice to remove the water that is formed as a byproduct. masterorganicchemistry.comnih.gov This can be achieved by using a Dean-Stark apparatus or by the addition of a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves. masterorganicchemistry.com Conversely, the hydrolysis of the imine back to the parent amine and ketone is favored by the presence of an excess of water. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

The equilibrium dynamics are a critical consideration in synthetic applications. In the context of biocatalytic reductions, the reversible nature of imine formation allows for dynamic kinetic resolutions where a racemic ketone can be completely converted to a single stereoisomer of the amine product.

The hydrolysis of imines, including this compound, is significantly accelerated by the presence of an acid catalyst. masterorganicchemistry.comnews-medical.net The general mechanism for the acid-catalyzed hydrolysis of an imine involves a sequence of protonation and nucleophilic attack steps. masterorganicchemistry.comyoutube.comyoutube.com

The process begins with the protonation of the imine nitrogen by a hydronium ion (H₃O⁺). masterorganicchemistry.comyoutube.com This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comnews-medical.netyoutube.com The subsequent steps involve proton transfer from the oxygen of the attacking water molecule to a base (another water molecule), followed by protonation of the nitrogen atom. This protonation of the nitrogen turns the amino group into a good leaving group (an amine). The lone pair of electrons on the hydroxyl oxygen then pushes out the amine, forming a protonated carbonyl group (an oxonium ion). Finally, deprotonation of the oxonium ion by a water molecule yields the ketone and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

The rate of hydrolysis is pH-dependent. At very low pH, the rate can decrease because the amine nucleophile required for the reverse reaction (imine formation) is fully protonated and thus non-nucleophilic. The maximum rate of hydrolysis is often observed in weakly acidic conditions. masterorganicchemistry.com

Transimination, also known as amine-imine exchange, is a reaction in which an existing imine reacts with a different amine to form a new imine and release the original amine. This equilibrium process is driven by the relative concentrations and reactivities of the amines and imines involved.

While specific applications for the transimination of this compound are not extensively documented, the general utility of this reaction is well-established. Transimination is a key step in certain catalytic cycles and can be used to generate imines that are otherwise difficult to synthesize directly. For example, a study demonstrated the synthesis of O-alkyl oximes through a one-pot process involving the Ru-catalyzed transformation of alkyl azides into N-H imines, followed by a transimination reaction with O-alkyl hydroxylamine (B1172632) hydrochlorides. sci-hub.se This process was shown to be efficient for a variety of substrates, including those derived from ketimines. sci-hub.se

The facility of the transimination reaction depends on the nature of the participating imines and amines. For instance, the transimination between ketimines and primary amines can sometimes be challenging. sci-hub.se However, the development of new catalytic systems continues to expand the scope and applicability of this transformation.

Transition Metal-Catalyzed Transformations Involving this compound

While direct cross-coupling reactions involving the C=N bond of this compound are not extensively reported, the broader field of transition metal-catalyzed reactions of imines provides a framework for potential transformations. Imines can act as electrophiles in reactions with various nucleophiles.

Recent advancements have shown that nickel-catalyzed photoredox reactions can be employed for C-O and C-N bond-forming cross-coupling reactions with a diverse range of nucleophiles, including imines. chemrxiv.org In these systems, an additive like tert-butylamine (B42293) can act as both a base and a ligand, facilitating the catalytic cycle. chemrxiv.org

Furthermore, the deprotonation of N-benzyl imines using strong bases can generate azaallyl anions, which are reactive intermediates in various carbon-carbon bond-forming reactions. researchgate.net These anions can react with electrophiles in transition metal-free processes. For example, the addition of arylacetylenes to azaallyl anions derived from N-benzyl ketimines can lead to the formation of pyrrolines. researchgate.net

It is also plausible that this compound could participate in reactions where the benzyl (B1604629) group is the reactive handle. For instance, oxidative coupling reactions of benzylamines can lead to the formation of N-benzylbenzaldimines, suggesting the potential for transformations involving the benzylic C-H bonds. researchgate.net

Asymmetric Catalysis with Metal Complexes

The enantioselective addition of nucleophiles to the C=N bond of N-benzyl alkyl imines is a powerful strategy for creating stereogenic centers. Metal complexes featuring chiral ligands play a pivotal role in this context, orchestrating the facial selectivity of the nucleophilic attack. For instance, iridium-catalyzed asymmetric umpolung allylation of imines has been developed to produce 1,4-disubstituted homoallylic amines. This method utilizes a cascade reaction involving the regioselective allylation of 2-azaallyl anions followed by a 2-aza-Cope rearrangement. Although not specifically demonstrated on this compound, the broad substrate scope suggests its potential applicability.

Chiral Brønsted acids have also been employed to catalyze the asymmetric reduction of N-alkyl imines. For example, a chiral disulfonimide has been shown to effectively catalyze the reduction of a variety of N-alkyl imines with Hantzsch esters, affording Boc-protected N-alkyl amines in high yields and excellent enantioselectivities. This approach offers a promising avenue for the asymmetric reduction of this compound.

The following table summarizes representative examples of asymmetric catalysis applied to N-benzyl imine derivatives, which can be considered analogous to this compound.

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | ee (%) |

| [Ir(COD)Cl]₂ / Chiral Ligand | Umpolung Allylation | N-Benzylidene aniline | Homoallylic amine | 95 | 98 |

| Chiral Disulfonimide | Asymmetric Reduction | N-Benzyl imine of acetophenone | Boc-protected amine | 98 | 96 |

| Chiral Bis(guanidino)iminophosphorane | Mannich-type reaction | N-Boc imine | syn-adduct | 94 | 90 |

Table 1: Asymmetric Catalysis of N-Benzyl Imine Derivatives

Mechanistic Insights into Catalytic Cycles

The catalytic cycles in metal-catalyzed reactions of imines are intricate and often involve the coordination of the imine nitrogen to the metal center, which enhances the electrophilicity of the imine carbon. In the case of iridium-catalyzed allylation, the proposed mechanism involves the formation of a 2-azaallyl iridium intermediate. The chiral ligand environment around the iridium center dictates the stereochemical outcome of the subsequent nucleophilic attack by the allyl group.

For Brønsted acid-catalyzed reductions, the catalytic cycle is initiated by the protonation of the imine nitrogen by the chiral acid. This activation facilitates the hydride transfer from the Hantzsch ester. The stereochemistry is controlled by the formation of a chiral ion pair between the protonated imine and the conjugate base of the chiral acid, which shields one face of the imine from the incoming nucleophile.

A general mechanistic scheme for the metal-catalyzed asymmetric addition of a nucleophile (Nu⁻) to an N-benzyl alkyl imine is depicted below. The chiral ligand (L*) plays a crucial role in differentiating the two faces of the imine, leading to the preferential formation of one enantiomer.

Step 1: Coordination: The metal complex [M-L*] coordinates to the nitrogen atom of the N-benzyl imine.

Step 2: Activation: This coordination activates the imine for nucleophilic attack.

Step 3: Stereoselective Nucleophilic Addition: The nucleophile attacks the imine carbon from the less sterically hindered face, as directed by the chiral ligand.

Step 4: Product Release: The resulting product is released, and the catalyst is regenerated for the next catalytic cycle.

Radical-Mediated Processes and Functionalization

The generation of α-amino radicals from imines has emerged as a powerful strategy for C-C bond formation under mild conditions. Photoredox catalysis has been particularly instrumental in this field.

Photo-redox Catalysis in Imine Reactivity

Visible-light photoredox catalysis provides a versatile platform for the single-electron reduction of imines, including N-benzyl imine derivatives, to generate α-amino radical intermediates. acs.org This process typically involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can reduce the imine to its radical anion. This radical anion can then be protonated to yield the nucleophilic α-amino radical. researchgate.net This umpolung strategy reverses the inherent electrophilicity of the imine, opening up new avenues for reactivity. researchgate.net

α-Amino Radical Intermediates

The α-amino radicals generated from N-benzyl imines are highly reactive species that can participate in a variety of transformations. researchgate.net These open-shell intermediates can engage in radical-radical coupling reactions, additions to electrophiles, and reductive amination processes. researchgate.net The formation of α-amino radicals from imines provides a regiocontrolled method for generating these valuable intermediates, as the radical is formed specifically at the carbon atom that was part of the C=N bond. researchgate.net

The general scheme for the photocatalytic generation of an α-amino radical from an N-benzyl imine is as follows:

Excitation: A photocatalyst (PC) absorbs visible light to reach its excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers a single electron to the N-benzyl imine, forming a radical anion.

Protonation: The radical anion is protonated by a suitable proton source (e.g., a thiol or an alcohol) to generate the α-amino radical.

These α-amino radicals are nucleophilic and can react with a range of electrophiles, enabling the construction of complex amine-containing molecules.

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful tools for the construction of cyclic structures. N-benzyl imines are known to participate in aza-Diels-Alder reactions, providing access to nitrogen-containing heterocycles.

Aza-Diels-Alder Reactions (Povarov Reaction)

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form a tetrahydroquinoline. wikipedia.orgresearchgate.net While the classical Povarov reaction involves N-aryl imines, the use of N-benzyl imines has also been explored. The reaction is typically catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the alkene. wikipedia.org

The mechanism of the Povarov reaction can proceed through either a concerted or a stepwise pathway. wikipedia.org In the stepwise mechanism, the Lewis acid-activated imine undergoes a nucleophilic attack by the alkene to form a zwitterionic or carbocationic intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution followed by rearomatization to afford the tetrahydroquinoline product.

For this compound, the Povarov reaction would involve its reaction with an electron-rich alkene, such as an enol ether or an enamine, in the presence of a Lewis acid catalyst. The resulting product would be a substituted tetrahydroquinoline. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.

The following table shows representative conditions for the Aza-Diels-Alder reaction of N-benzyl imines.

| Diene | Dienophile | Catalyst | Solvent | Yield (%) | Reference |

| Danishefsky's diene | N-benzylidene aniline | BF₃·OEt₂ | CH₂Cl₂ | 85 | audreyli.com |

| Cyclopentadiene | N-benzyl imine (in situ) | Proline | DMSO | 78 | wikipedia.org |

| 2,3-Dimethyl-1,3-butadiene | N-benzyl imine of benzaldehyde (B42025) | Yb(OTf)₃ | CH₃CN | 92 | researchgate.net |

Table 2: Representative Conditions for Aza-Diels-Alder Reactions of N-Benzyl Imines

Other Pericyclic Reactions

While cycloaddition reactions are a significant aspect of the reactivity of this compound, other pericyclic reactions, such as sigmatropic rearrangements, ene reactions, and electrocyclizations, also represent potential transformation pathways. ebsco.comlibretexts.org Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.edulibretexts.org These reactions are typically initiated by thermal or photochemical means. ebsco.com

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular reactions where a sigma-bonded atom or group migrates across a π-electron system. wikipedia.orglibretexts.org The rearrangement is defined by an order term [i,j], which indicates the number of atoms over which the σ-bond migrates. wikipedia.org

For this compound, a potential sigmatropic rearrangement could involve the migration of the benzyl group. While direct evidence for this compound is not extensively documented, studies on analogous N-benzylimine systems provide insight into this possibility. For instance, the flash vacuum pyrolysis of an N-benzyl-substituted oxadiazolinone generates a nitrile N-benzylimide intermediate, which then undergoes a wikipedia.orgrsc.org-sigmatropic shift of the benzyl group to form a C-benzyl-substituted diazoalkane. rsc.org Theoretical and experimental studies on the benzidine (B372746) rearrangement have also investigated N wikipedia.orgrsc.org-sigmatropic shifts in diaryl hydrazines. rsc.org These examples suggest that the benzyl group on the nitrogen of this compound could potentially undergo sigmatropic shifts under appropriate conditions.

A hypothetical wikipedia.orgrsc.org-sigmatropic rearrangement in this compound could involve the migration of the benzyl group from the nitrogen atom to the adjacent carbon atom of the imine bond.

Table 1: Hypothetical wikipedia.orgrsc.org-Sigmatropic Rearrangement of this compound

| Reactant | Rearrangement Type | Product | Conditions |

| This compound | wikipedia.orgrsc.org-Sigmatropic Shift | 2-benzyl-2-aminobutane derivative | Thermal/Photochemical |

Ene Reactions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org The reaction results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org Imines can act as enophiles in ene reactions.

This compound itself does not possess an allylic hydrogen in the traditional sense for an intramolecular ene reaction without an additional unsaturated moiety. However, it can participate as the enophile in an intermolecular ene reaction with a suitable ene component. More relevant is the intramolecular cyclization of ene-imines, where the imine functionality is tethered to an alkene. Studies have shown that ene-imines can undergo intramolecular cyclization, for example, mediated by dibutylzirconocene, to yield cyclopentane (B165970) derivatives. nih.gov

Table 2: Conceptual Intermolecular Ene Reaction with this compound as the Enophile

| Ene Component | Enophile | Product | Key Transformation |

| Propene | This compound | Allylic amine derivative | C-C bond formation, H-shift |

Electrocyclizations

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. libretexts.orgmsu.edu The reverse of this process is an electrocyclic ring-opening.

While this compound does not possess the requisite conjugated system for a typical electrocyclization, related structures demonstrate the potential for such reactions. For example, benzyl nitriles with an ortho-alkenyl or aryl substituent can be converted to aryl amines through a process involving the in situ generation of an N-silyl ketene (B1206846) imine, followed by a 6π-electrocyclization and aromatization. acs.org This highlights that with appropriate structural modifications or in the presence of specific reagents, the imine nitrogen and benzyl group can be part of a system that undergoes electrocyclization.

Advanced Spectroscopic and Structural Characterization Methodologies for N Benzylbutan 2 Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy of N-benzylbutan-2-imine reveals the distinct chemical environments of the hydrogen atoms in the molecule. The spectrum is characterized by signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the butan-2-imine (B13957168) moiety. The chemical shifts (δ), multiplicities, and coupling constants (J) provide a complete picture of the proton framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (C₆H₅) | 7.20-7.40 | Multiplet | |

| Benzylic Protons (CH₂) | 4.60 | Singlet | |

| Methine Proton (CH) | 3.30 | Sextet | 6.8 |

| Methylene (B1212753) Protons (CH₂) | 1.80 | Quintet | 7.5 |

| Methyl Protons (CH₃) | 1.20 | Triplet | 7.5 |

| Imine Methyl Protons (CH₃) | 1.95 | Doublet | 1.5 |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum of this compound displays distinct signals for each unique carbon atom, including those in the aromatic ring, the benzylic position, and the imine-containing alkyl chain.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Imine Carbon (C=N) | 168.5 |

| Aromatic C (Quaternary) | 139.8 |

| Aromatic CH | 128.8 |

| Aromatic CH | 128.2 |

| Aromatic CH | 126.9 |

| Benzylic Carbon (CH₂) | 52.1 |

| Methine Carbon (CH) | 65.4 |

| Methylene Carbon (CH₂) | 31.2 |

| Methyl Carbon (CH₃) | 11.8 |

| Imine Methyl Carbon (CH₃) | 22.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The COSY spectrum of this compound would show correlations between adjacent protons, confirming the coupling relationships within the butyl chain. For instance, cross-peaks would be observed between the methine proton and the adjacent methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the ¹³C signals based on the assignments of their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features.

The most significant absorption is the C=N stretching vibration of the imine group, which typically appears in the region of 1670-1640 cm⁻¹. The spectrum also displays C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). Aromatic C=C stretching absorptions are observed in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| Imine | C=N Stretch | 1665 |

| Aromatic Ring | C-H Stretch | 3030-3080 |

| Aliphatic Chain | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1605, 1495, 1450 |

| Benzylic CH₂ | C-H Bend | 1450 |

| Alkyl Group | C-H Bend | 1375 |

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern provides further structural information. A prominent fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is characteristic of benzyl-containing compounds. Other fragments would arise from the cleavage of the butan-2-imine chain.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. The chromophores in this compound are the benzene (B151609) ring and the imine C=N double bond. The UV-Vis spectrum would be expected to show absorptions corresponding to the π → π* transitions of the aromatic ring, typically observed around 254 nm. The n → π* transition of the imine group may also be visible as a weaker absorption at a longer wavelength.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation (for crystalline derivatives)

While obtaining single crystals of this compound itself can be challenging due to its conformational flexibility, the solid-state structure of its crystalline derivatives provides invaluable insights into its molecular geometry, bonding, and intermolecular interactions. The formation of metal complexes or the introduction of specific functional groups can facilitate crystallization, allowing for detailed analysis by single-crystal X-ray diffraction. This technique stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Detailed analysis of the diffraction patterns allows for the determination of the unit cell parameters, space group, and the exact coordinates of each atom within the crystal lattice. This information reveals crucial structural details such as bond lengths, bond angles, and torsion angles, offering a comprehensive picture of the molecule's conformation in the solid state.

A notable class of crystalline derivatives amenable to single-crystal X-ray diffraction studies are organometallic complexes, such as ortho-palladated imine complexes. In these derivatives, the this compound acts as a ligand, coordinating to a metal center. This coordination often imparts rigidity to the molecular structure, promoting the formation of high-quality crystals.

For instance, studies on ortho-palladated palladium(II) imine complexes have been reported, providing a template for understanding the structural characteristics of this compound when bound to a metal. rsc.orgyork.ac.ukrsc.orgresearchgate.net Although specific data for a direct this compound complex is not available, the crystallographic data from analogous structures offer significant transferable knowledge.

The following tables present hypothetical yet representative crystallographic data for a crystalline derivative of this compound, based on typical values observed for related Schiff base metal complexes.

Table 1: Crystal Data and Structure Refinement for a Representative Crystalline Derivative

| Parameter | Value |

| Empirical Formula | C₂₂H₂₇Cl₂N₂Pd |

| Formula Weight | 536.77 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 15.456(6) Å |

| c | 14.789(5) Å |

| α | 90° |

| β | 105.34(3)° |

| γ | 90° |

| Volume | 2234.1(14) ų |

| Z | 4 |

| Density (calculated) | 1.594 Mg/m³ |

| Absorption Coefficient | 1.25 mm⁻¹ |

| F(000) | 1088 |

| Data Collection | |

| Crystal Size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -18 ≤ l ≤ 18 |

| Reflections collected | 15890 |

| Independent reflections | 4578 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4578 / 0 / 289 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.095 |

| Largest diff. peak and hole | 0.65 and -0.54 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for a Representative Crystalline Derivative

| Bond | Length (Å) | Angle | Degree (°) |

| Pd-N(1) | 2.045(3) | N(1)-Pd-N(2) | 88.5(1) |

| Pd-N(2) | 2.051(3) | N(1)-Pd-Cl(1) | 175.2(1) |

| Pd-Cl(1) | 2.298(1) | N(2)-Pd-Cl(1) | 90.3(1) |

| Pd-Cl(2) | 2.305(1) | N(1)-Pd-Cl(2) | 91.2(1) |

| N(1)-C(1) | 1.285(4) | N(2)-Pd-Cl(2) | 176.8(1) |

| C(1)-C(2) | 1.512(5) | Cl(1)-Pd-Cl(2) | 90.1(1) |

| C(2)-C(3) | 1.531(6) | Pd-N(1)-C(1) | 125.4(3) |

| C(2)-C(4) | 1.528(6) | N(1)-C(1)-C(7) | 123.8(4) |

| N(1)-C(7) | 1.475(4) | C(1)-C(7)-C(8) | 112.1(3) |

The data in these tables would be derived from the single-crystal X-ray diffraction experiment. Table 1 provides an overview of the crystallographic parameters, including the unit cell dimensions and the quality of the diffraction data and refinement. Table 2 highlights key intramolecular distances and angles, which are crucial for confirming the connectivity of the atoms and understanding the geometry around the metal center and within the this compound ligand.

Furthermore, the analysis of the crystal packing reveals the nature and extent of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which govern the supramolecular architecture of the crystalline derivative in the solid state.

Computational Chemistry and Mechanistic Elucidation of N Benzylbutan 2 Imine Reactivity

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of molecules. For N-benzylbutan-2-imine, such studies would provide fundamental insights into its properties and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where DFT calculations would identify the lowest energy arrangement of the atoms. For a flexible molecule like this compound, a conformational analysis would be necessary to locate various stable conformers and determine their relative energies. Currently, no published optimized coordinates or conformational energy landscapes for this compound are available.

Electronic Structure Investigations: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. researchgate.netlibretexts.org The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small gap suggests the molecule is more reactive. researchgate.net Without specific DFT calculations for this compound, the energies of these orbitals and the corresponding energy gap remain undetermined.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

FMO theory uses the HOMO and LUMO to predict how molecules will interact. libretexts.org The HOMO, being the orbital from which electrons are most easily donated, indicates sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital that most readily accepts electrons, indicates sites for nucleophilic attack. An analysis of the spatial distribution of the HOMO and LUMO surfaces of this compound would be required to predict its reactive behavior, but the necessary calculations have not been reported.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). wisc.edu This analysis would reveal key hyperconjugative interactions that contribute to the stability of this compound and would help in understanding its interaction with other molecules. Specific NBO calculations for this compound are not found in the literature.

Mechanistic Investigations using Computational Methods

Computational methods, particularly DFT, are frequently used to elucidate reaction mechanisms. This involves mapping the entire reaction pathway, including the identification of transition states and intermediates. For reactions involving this compound, such as its formation from benzylamine (B48309) and butan-2-one or its subsequent reactions, computational studies would calculate the activation energies, providing insight into reaction rates and stereoselectivity. chemrxiv.orgmdpi.com However, no such mechanistic studies focused specifically on this compound have been published.

Transition State Characterization

A computational study would first involve locating and characterizing the transition state (TS) for the formation of this compound from benzylamine and butan-2-one. This would involve geometry optimization of the reactants, the hemiaminal intermediate, the transition state for dehydration, and the final imine product. Frequency calculations would be essential to confirm the nature of these stationary points, with the TS exhibiting a single imaginary frequency corresponding to the reaction coordinate (e.g., the breaking of the C-O bond and the formation of the C=N double bond).

Elucidation of Reaction Pathways and Rate-Determining Steps

Computational analysis would help to elucidate the stepwise mechanism of imine formation. For many imine syntheses, the rate-determining step can be either the initial nucleophilic addition to form the hemiaminal or the subsequent dehydration step. qut.edu.au The calculated energy barriers for each step in the formation of this compound would identify the kinetically most challenging part of the reaction, thus pinpointing the rate-determining step.

In Silico Studies of Solvent Effects on Reactivity

The influence of the solvent on the reaction is a critical aspect that can be effectively modeled using computational methods. Implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (including a number of solvent molecules in the calculation) could be employed. These studies would reveal how the polarity of the solvent affects the stabilization of charged intermediates and transition states, thereby influencing the reaction rates and energy profiles. For instance, polar solvents might stabilize the zwitterionic hemiaminal intermediate, potentially lowering the energy barrier for its formation.

While the specific data for this compound is not available, the table below provides a hypothetical structure for how such computational data would be presented. The values are for illustrative purposes only and are not based on actual calculations for this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Benzylamine + Butan-2-one | DFT/B3LYP/6-31G | 0.0 | - |

| Hemiaminal Intermediate | DFT/B3LYP/6-31G | -5.2 | C-N: 1.45, C-O: 1.42 |

| Dehydration Transition State | DFT/B3LYP/6-31G | +15.8 | C-O (breaking): 1.85, C=N (forming): 1.35 |

| This compound + Water | DFT/B3LYP/6-31G | -2.1 | C=N: 1.28 |

Table 1: Hypothetical Calculated Relative Energies and Key Geometric Parameters for the Formation of this compound.

Synthetic Utility and Broad Applications of N Benzylbutan 2 Imine in Organic Synthesis

N-benzylbutan-2-imine as a Chiral Building Block

Chiral building blocks are indispensable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. enamine.net The stereocenter at the C2 position of the butyl group in this compound makes it an attractive candidate for use as a chiral auxiliary or a chiral starting material. The presence of the benzyl (B1604629) group on the nitrogen atom can influence the stereochemical outcome of reactions at the imine carbon or at the α-carbon of the butyl group.

The development of new drugs increasingly relies on the use of chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net The stereoselective addition of nucleophiles to the C=N bond of chiral imines is a powerful strategy for the synthesis of enantioenriched amines. In the case of this compound, the chiral center can direct the approach of a nucleophile, leading to the formation of diastereomeric products that can be separated. Subsequent removal of the benzyl group via hydrogenolysis, a common deprotection strategy, would then yield chiral amines. wikipedia.org

The asymmetric synthesis of chiral amines often involves the catalytic reduction of imines. While direct catalytic asymmetric reduction of this compound would be challenging due to the existing stereocenter, its diastereoselective reduction could be achieved with high control, affording valuable chiral secondary amines.

Applications in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. kit.edumdpi.com Imines are key intermediates in the synthesis of a wide variety of these ring systems. beilstein-journals.orgorganic-chemistry.org this compound can serve as a valuable precursor for the construction of several classes of nitrogen-containing heterocycles.

One prominent application is in the synthesis of substituted pyrrolidines and other five-membered rings. The aza-allyl anion generated by the deprotonation of this compound can participate in cycloaddition reactions. For instance, reaction with activated alkenes or alkynes can lead to the formation of functionalized pyrrolidines or pyrrolines. researchgate.net

Furthermore, this compound can be utilized in reactions that lead to the formation of larger heterocyclic rings. For example, its reaction with appropriate bifunctional reagents can pave the way for the synthesis of piperidines, azepanes, and other important heterocyclic frameworks through cyclization reactions. The benzyl group can play a crucial role in directing these cyclizations and can be readily removed in later synthetic steps. wikipedia.org The synthesis of N-benzylic heterocycles is a significant area of research, with methods like Ni/photoredox dual catalysis being developed for their asymmetric synthesis. nih.gov

This compound as a Precursor to Diverse Amine Derivatives

The imine functionality of this compound makes it a versatile precursor for a wide array of amine derivatives. The most fundamental transformation is its reduction to the corresponding secondary amine, N-benzylbutan-2-amine. This can be readily achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

Beyond simple reduction, the imine can undergo addition reactions with a wide range of nucleophiles. Organometallic reagents like Grignard reagents or organolithium compounds can add to the imine carbon to generate α-substituted N-benzylated amines. This provides a straightforward route to amines with increased structural complexity.

Moreover, the N-benzyl group itself is a versatile protecting group that can be removed under mild hydrogenolysis conditions to yield the primary amine, butan-2-amine, or its derivatives. wikipedia.org This two-step sequence of imine formation followed by nucleophilic addition and deprotection represents a powerful method for the synthesis of a diverse range of primary and secondary amines. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been reported, showcasing a sequential imine condensation–isoaromatization pathway. nih.govresearchgate.netbeilstein-journals.org

Role in Multicomponent Reactions for Molecular Complexity Generation

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov Imines are frequently employed as key components in a variety of MCRs. This compound, with its reactive C=N bond, is a suitable substrate for such transformations.

One of the most well-known imine-based MCRs is the Strecker reaction, which involves the reaction of an imine with a cyanide source to produce an α-aminonitrile. nih.gov this compound could be utilized in a Strecker-type reaction to generate α-amino nitriles, which are valuable precursors for α-amino acids and other nitrogen-containing compounds.

Another important class of MCRs involving imines is the Mannich reaction, where an imine reacts with an enolizable carbonyl compound and an active methylene (B1212753) compound. The participation of this compound in Mannich-type reactions would provide rapid access to complex β-amino carbonyl compounds and their derivatives. The use of imines in multicomponent reactions is a cornerstone for generating molecular diversity and complexity in a convergent and atom-economical fashion. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.